molecular formula C24H17BrF2N2O2 B10914502 methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10914502
M. Wt: 483.3 g/mol
InChI Key: CSWSLMBGLFYVAZ-UHFFFAOYSA-N
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Description

Methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorophenyl groups can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of both bromine and fluorophenyl groups on the pyrazole ring. This combination can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C24H17BrF2N2O2

Molecular Weight

483.3 g/mol

IUPAC Name

methyl 3-[[4-bromo-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H17BrF2N2O2/c1-31-24(30)18-4-2-3-15(13-18)14-29-23(17-7-11-20(27)12-8-17)21(25)22(28-29)16-5-9-19(26)10-6-16/h2-13H,14H2,1H3

InChI Key

CSWSLMBGLFYVAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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